BenchChemオンラインストアへようこそ!

Esuprone

MAO-A inhibition In vitro pharmacology IC50

Esuprone (LU-43839) is a synthetic coumarin derivative that functions as a reversible and highly selective inhibitor of monoamine oxidase A (MAO-A). The compound demonstrates brain penetration and oral bioavailability, with an in vitro IC50 of 7.3 nM against MAO-A.

Molecular Formula C13H14O5S
Molecular Weight 282.31 g/mol
CAS No. 91406-11-0
Cat. No. B1671323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEsuprone
CAS91406-11-0
Synonyms7-hydroxy-3,4-dimethylcoumarin ethanesulfonate
esuprone
Molecular FormulaC13H14O5S
Molecular Weight282.31 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)OC1=CC2=C(C=C1)C(=C(C(=O)O2)C)C
InChIInChI=1S/C13H14O5S/c1-4-19(15,16)18-10-5-6-11-8(2)9(3)13(14)17-12(11)7-10/h5-7H,4H2,1-3H3
InChIKeyCHDGAVDQRSPBTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Esuprone (CAS 91406-11-0): A Reversible, Selective MAO-A Inhibitor for Neurological Research Applications


Esuprone (LU-43839) is a synthetic coumarin derivative that functions as a reversible and highly selective inhibitor of monoamine oxidase A (MAO-A) [1]. The compound demonstrates brain penetration and oral bioavailability, with an in vitro IC50 of 7.3 nM against MAO-A . As an experimental agent, it has been investigated primarily for its anticonvulsant properties in preclinical models [2], and has undergone Phase II clinical evaluation for major depressive disorder before development was discontinued in 1996 [3].

Why Generic MAO-A Inhibitors Cannot Substitute for Esuprone in Experimental Models


In-class substitution of Esuprone with other MAO-A inhibitors is precluded by its unique combination of high in vitro potency (IC50 7.3 nM) , demonstrated in vivo brain target engagement at clinically relevant doses [1], and a specific functional profile in kindling models that distinguishes it from both irreversible and less selective alternatives [2]. Unlike the irreversible inhibitor clorgyline or the clinically approved moclobemide, Esuprone offers a distinct balance of reversible binding kinetics and target selectivity that directly impacts experimental outcomes in anticonvulsant research paradigms.

Quantitative Differentiation of Esuprone from Comparators: A Data-Driven Selection Guide


MAO-A Inhibition Potency: Esuprone vs. Clinical Benchmark Moclobemide

Esuprone demonstrates high potency as an MAO-A inhibitor with an IC50 of 7.3 nM in enzyme assays . In a direct comparative human PET study, Esuprone (800 mg daily) achieved a comparable reduction in brain MAO-A binding to moclobemide (300 mg twice daily), as measured by [11C]harmine displacement [1]. This indicates that despite a shorter plasma half-life (approximately 4 hours) [1], Esuprone achieves equivalent target engagement in the human brain at the tested dose.

MAO-A inhibition In vitro pharmacology IC50

Anticonvulsant Efficacy in Kindling Model: Esuprone vs. L-Deprenyl (Selegiline)

In the rat amygdala kindling model of epilepsy, Esuprone (20 mg/kg, p.o.) significantly increased the afterdischarge threshold (ADT) by 130% above control . In a separate comparative study, Esuprone demonstrated anticonvulsant potency similar to L-deprenyl (selegiline), an irreversible MAO-B inhibitor with MAO-A activity at higher doses [1]. Critically, the selective MAO-B inhibitor LU 53439 was ineffective in this model, confirming that the anticonvulsant effect is mediated specifically through MAO-A inhibition [1].

Anticonvulsant Kindling model In vivo efficacy

Selectivity Profile: Esuprone vs. Irreversible MAO Inhibitors

Esuprone is characterized as a 'novel reversible and highly selective MAO-A inhibitor' [1]. In contrast, irreversible non-selective MAO inhibitors like tranylcypromine inhibit both MAO-A and MAO-B and carry a risk of hypertensive crisis ('cheese effect') [2]. While direct selectivity data (e.g., IC50 ratio for MAO-A vs. MAO-B) for Esuprone is not specified in the reviewed literature, its classification as 'highly selective' and its distinct functional profile in models that discriminate between MAO-A and MAO-B [2] support its selection for studies requiring selective MAO-A inhibition without irreversible binding.

MAO selectivity Reversible inhibition Safety margin

Optimal Experimental and Industrial Use Cases for Esuprone Based on Verified Differentiation


Investigating MAO-A Specific Anticonvulsant Mechanisms

Esuprone is the preferred tool compound for studies designed to dissect the role of MAO-A inhibition in seizure control. Its demonstrated efficacy in the kindling model (130% increase in ADT at 20 mg/kg) and the failure of MAO-B selective inhibitors in the same model [1] provide a clear rationale for its use over non-selective or MAO-B targeted agents. Researchers can utilize Esuprone to probe MAO-A dependent pathways in epilepsy without confounding effects from MAO-B inhibition or irreversible binding.

Human Target Engagement Studies Using PET Imaging

For positron emission tomography (PET) studies aimed at quantifying brain MAO-A occupancy, Esuprone offers a validated tool. A clinical PET study using [11C]harmine confirmed that a 7-day course of Esuprone (800 mg/day) achieves robust and sustained MAO-A inhibition in the human brain, comparable to the clinically approved agent moclobemide [1]. This established human imaging protocol provides a benchmark for dose selection and occupancy measurement in future neuropsychiatric research.

Preclinical Models of Depression with a Reversible Inhibitor

While clinical development for depression was discontinued [2], Esuprone remains a valuable research reagent for preclinical studies of mood disorders requiring a reversible, brain-penetrant MAO-A inhibitor. Its well-characterized in vitro potency (IC50 7.3 nM) and oral bioavailability support its use in rodent models of depression, particularly where the avoidance of the 'cheese effect' associated with irreversible inhibitors is critical.

Combination Therapy Research for Extrapyramidal Disorders

Patents disclose the combination of Esuprone with levodopa for the treatment of extrapyramidal motor system disorders, including Parkinson's disease [3]. The rationale involves using sub-threshold doses of Esuprone to potentiate levodopa's effects. This established intellectual property and combination strategy provides a specific avenue for researchers exploring adjunctive MAO-A inhibition in Parkinson's disease models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Esuprone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.